molecular formula C16H21NO3 B13389355 Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13389355
M. Wt: 275.34 g/mol
InChI Key: RDRWNJRTLCECMB-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)13-9-10-14(18)17(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWNJRTLCECMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and purification strategies for Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate .

CAS Number: 90741-27-8 Formula: C₁₆H₂₁NO₃ Molecular Weight: 275.34 g/mol Physical State: White to pale yellow crystalline solid Melting Point: 73–74 °C

Executive Summary

This compound is a lipophilic pyroglutamic acid derivative commonly used as a chiral intermediate in the synthesis of peptidomimetics and glutamate analogs. Its structure features a hydrophobic benzyl group at the N-position and a steric tert-butyl ester at the C-terminus, flanking a polar lactam core.

This structural duality dictates its solubility: it is highly soluble in chlorinated and polar aprotic solvents , moderately soluble in ethers and alcohols , and insoluble in water and aliphatic hydrocarbons . Optimal purification is achieved via recrystallization using a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes).

Physicochemical Profile & Structure-Property Relationships

To understand the solubility behavior, we must analyze the competing intermolecular forces within the molecule.

Structural MoietyNatureSolubility Impact
N-Benzyl Group Lipophilic / AromaticIncreases solubility in DCM, Toluene, EtOAc. Decreases water solubility.
Tert-butyl Ester Lipophilic / Steric BulkEnhances solubility in organic solvents; significantly lowers lattice energy compared to methyl esters.
5-Oxopyrrolidine (Lactam) Polar / H-Bond AcceptorProvides dipole moments requiring polar solvents (DCM, EtOAc) for dissolution. Limits solubility in pure alkanes.

Calculated Properties:

  • LogP (Octanol/Water Partition Coeff.): ~2.3 (Lipophilic)

  • H-Bond Donors: 0 (The lactam nitrogen is substituted)

  • H-Bond Acceptors: 3 (Two carbonyl oxygens, one ether oxygen)

Detailed Solubility Landscape

The following data categorizes solvent compatibility based on experimental precedence with N-protected pyroglutamates.

Class I: High Solubility (Primary Solvents)

Use these for dissolving the solid for reactions or transferring.

  • Dichloromethane (DCM): Excellent. The primary choice for synthesis and liquid-liquid extraction.

  • Chloroform (CHCl₃): Excellent.

  • Ethyl Acetate (EtOAc): Good to Excellent. Standard solvent for extraction and silica gel chromatography.

  • Tetrahydrofuran (THF): Excellent.

  • Acetone: Excellent.

Class II: Moderate / Temperature-Dependent Solubility

Use these for recrystallization or as co-solvents.

  • Methanol / Ethanol: Soluble at room temperature (RT), but solubility decreases significantly at 0°C. Useful for crystallization.

  • Diethyl Ether: Moderate. The compound may crystallize out from concentrated ethereal solutions.[1]

  • Toluene: Moderate to Good. Solubility increases with heat; good for large-scale recrystallization.

Class III: Low Solubility / Anti-Solvents

Use these to force precipitation.

  • Hexanes / Heptane: Insoluble to very sparingly soluble at RT. Used to crash the product out of EtOAc or DCM solutions.

  • Water: Insoluble. Used as the aqueous phase during workup to wash away inorganic salts.

Summary Table: Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated DCM, ChloroformHigh (>100 mg/mL)Reaction medium, Extraction
Esters Ethyl AcetateHigh (>50 mg/mL)Extraction, Chromatography
Alcohols Methanol, EthanolModerate Recrystallization (cooling)
Alkanes Hexanes, PentaneNegligible Anti-solvent (precipitation)
Aqueous Water, BrineInsoluble Impurity removal (wash)

Experimental Protocols

Protocol A: Solubility Determination Workflow

For verifying solvent suitability for a specific batch.

  • Weighing: Place 10 mg of solid this compound into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments at 25 °C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 100 µL (< 10 vol).

    • Sparingly Soluble: Requires heating or > 500 µL.

    • Insoluble: Solid remains visible after 1 mL.

Protocol B: Purification via Recrystallization (Solvent/Anti-Solvent)

Recommended method for obtaining high-purity crystalline solid (MP 73–74 °C).

  • Dissolution: Dissolve crude solid in the minimum amount of Ethyl Acetate (approx. 2–3 mL per gram) at 40–50 °C. Ensure complete dissolution.

  • Filtration: If particulates are present, filter the warm solution through a 0.45 µm PTFE syringe filter.

  • Anti-Solvent Addition: While stirring, slowly add Hexanes (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.

    • Ratio Target: Typically 1:2 to 1:4 (EtOAc:Hexanes).

  • Nucleation: Add a drop of pure EtOAc to clear the turbidity, then remove from heat.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then transfer to a 4 °C fridge for 12 hours.

  • Collection: Filter the white crystals via vacuum filtration and wash with cold Hexanes.

Visualization: Purification Decision Logic

The following diagram outlines the logical flow for purifying this compound based on its physical state and solubility properties.

PurificationLogic Start Crude Reaction Mixture Extraction Extraction (DCM or EtOAc) Wash with NaHCO3/Brine Start->Extraction Evaporation Evaporate Solvent Extraction->Evaporation StateCheck Physical State? Evaporation->StateCheck Oil Yellow Oil / Gum StateCheck->Oil Impure Solid Off-white Solid StateCheck->Solid Semi-pure Trituration Trituration (Sonicate with cold Hexanes) Oil->Trituration Recryst Recrystallization (EtOAc / Hexanes) Solid->Recryst Trituration->Solid Precipitates Column Flash Chromatography (SiO2, Hex:EtOAc 3:1) Trituration->Column Remains Oil Final Pure Crystalline Solid (MP: 73-74°C) Recryst->Final Column->Final

Figure 1: Decision tree for the purification of this compound, leveraging its solubility differential in EtOAc vs. Hexanes.

Critical Application Notes

Acid Sensitivity (The Tert-Butyl Group)

While the N-benzyl group is stable to acid, the tert-butyl ester is acid-labile .

  • Avoid: Protracted exposure to strong acids (TFA, HCl) or Lewis acids (AlCl₃) in protic solvents, as this will cleave the ester to the carboxylic acid.

  • Safe Solvents: DCM, EtOAc, THF, Toluene.

  • Workup: Use saturated NaHCO₃ to neutralize any acidic byproducts before concentrating the solution.

Hydrogenation (The Benzyl Group)

If your intent is to remove the benzyl group:

  • Solvent Choice: Methanol or Ethanol are the preferred solvents for Pd/C catalyzed hydrogenolysis.

  • Solubility Check: Ensure the starting material is fully dissolved in the alcohol (warm if necessary) before adding the catalyst to prevent catalyst poisoning by precipitation.

References

  • Sigma-Aldrich. (n.d.). (S)-Tert-Butyl 1-Benzyl-5-Oxopyrrolidine-2-Carboxylate Product Sheet. Retrieved from (Search CAS: 90741-27-8).

  • ChemicalBook. (2025).[2] BOC-L-Pyroglutamic acid benzyl ester and related derivatives properties. (Note: Differentiates structural isomers). Retrieved from .

  • Claverie, C., et al. (2013).[3] "The revisited synthesis of tert-butyl pyroglutamate derivatives." Tetrahedron, 69(33), 6821-6825.[3] (Describes general solubility and handling of t-butyl pyroglutamates).

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Pyroglutamic acid derivatives. Retrieved from .

Sources

Methodological & Application

Application Note: High-Fidelity Chemoselective Cleavage of tert-Butyl Esters in Lactam-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Lactams (cyclic amides) are ubiquitous structural motifs in pharmaceutical development, ranging from highly strained


-lactam antibiotics to conformationally restricted 

- and

-lactam peptidomimetics. During multi-step synthesis, the tert-butyl (

-Bu) ester is frequently employed to protect carboxylic acids due to its extreme steric bulk and resistance to nucleophilic attack, cross-coupling conditions, and basic hydrolysis.

However, the global deprotection phase presents a distinct chemoselective challenge: how to selectively cleave the


-Bu ester without inducing hydrolytic ring-opening or epimerization of the lactam core. 
The Causality of Chemoselection

The cleavage of a


-Bu ester proceeds via an acid-catalyzed 

mechanism. Protonation (or Lewis acid coordination) of the ester carbonyl oxygen increases the electrophilicity of the adjacent carbon, triggering the heterolytic cleavage of the alkyl C–O bond. This generates a stable tert-butyl carbocation, which subsequently eliminates a proton to form isobutylene gas.

Because this pathway relies on carbocation stability rather than nucleophilic attack at the carbonyl carbon (as seen in standard saponification), it can be executed under conditions that leave the lactam intact. The key to preserving the lactam is minimizing the presence of aggressive nucleophiles (like free water in high-pH environments) while providing sufficient proton activity to drive the


 pathway.

Reagent Selection Matrix

To ensure the structural integrity of the lactam, the choice of cleavage reagent must be dictated by the ring strain of the lactam and the presence of orthogonal protecting groups.

MethodReagent SystemMechanistic ActionLactam CompatibilityOrthogonality & Selectivity Notes
Method A TFA / DCM Brønsted Acid (

)
Excellent for stable

/

-lactams. May degrade highly sensitive

-lactams.
Low. Cleaves N-Boc, Trityl, and certain ethers simultaneously. Standard for global deprotection.
Method B ZnBr

/ DCM
Bidentate Lewis AcidExcellent for all lactams.High. Preserves N-Fmoc, N-Cbz, and primary/secondary ethers. Tunable via equivalents.
Method C 85% H

PO

(aq)
Mild Brønsted AcidOutstanding for fragile

-lactams and epimerizable

-chiral centers.
High. Preserves Cbz, benzyl esters, TBDMS, and cyclic carbamates despite being an aqueous system.

Workflow & Decision Tree

To optimize yield and prevent lactam degradation, consult the following decision matrix before selecting an experimental protocol.

Workflow Step1 Analyze Lactam Substrate Step2 Determine Lactam Ring Size & Sensitivity Step1->Step2 CondA Highly Sensitive (e.g., β-lactam, epimerizable α-center) Step2->CondA High Strain CondB Stable Core (e.g., γ/δ-lactam) Step2->CondB Low Strain MethC Method C: 85% H3PO4 (Preserves fragile rings) CondA->MethC Step3 Are N-Boc or other highly acid-labile groups present? CondB->Step3 MethB Method B: ZnBr2 in DCM (Orthogonal Lewis Acid) Step3->MethB Yes (Needs selectivity) MethA Method A: TFA/DCM (Standard Brønsted Acid) Step3->MethA No (Global cleavage OK)

Figure 1: Decision tree for selecting t-Bu ester cleavage conditions in lactams.

Experimental Protocols

Method A: Standard Anhydrous Cleavage (TFA/DCM)

Best for: Robust


- and 

-lactams requiring global deprotection[1]. Causality Insight: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a highly acidic, non-nucleophilic environment. The strict absence of water prevents the hydrolytic opening of standard lactams, driving the reaction purely through the

-Bu carbocation intermediate.

Step-by-Step Protocol:

  • Preparation: Dissolve the lactam-tert-butyl ester substrate (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice bath to prevent exothermic degradation.

  • Acid Addition: Add TFA (5.0 mL) dropwise over 5 minutes. (A 1:1 v/v ratio of TFA:DCM is standard, providing ~50% TFA concentration).

  • Scavenging (Critical): Add a carbocation scavenger (e.g., triisopropylsilane or anisole, 2.0 mmol) if the lactam molecule contains electron-rich aromatic rings (e.g., Tyrosine or Tryptophan residues) susceptible to electrophilic tert-butylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL). Note: Toluene forms a low-boiling azeotrope with TFA, facilitating complete acid removal without subjecting the lactam to excessive thermal stress.

Method B: Lewis Acid-Mediated Cleavage (ZnBr )

Best for: Substrates requiring the preservation of N-Fmoc, N-Cbz, or orthogonal acid-labile groups[2]. Causality Insight: Zinc bromide acts as a mild, bidentate Lewis acid. It coordinates to the ester carbonyl, facilitating


-Bu cation release without the harsh pH extremes of Brønsted acids. This coordination-driven cleavage prevents the protonation of the lactam nitrogen, heavily suppressing ring-opening side reactions[3].

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10.0 mL).

  • Reagent Addition: Add anhydrous ZnBr

    
     (3.0 to 5.0 mmol, 3–5 equiv.) in one portion. Note: ZnBr
    
    
    
    is highly hygroscopic; weigh quickly in ambient air or handle inside a glovebox to ensure Lewis acidity is not quenched by atmospheric moisture.
  • Reaction: Stir the suspension at room temperature for 18–24 hours. The reaction is typically heterogeneous.

  • Workup: Quench the reaction by adding 1M aqueous HCl (5.0 mL) to dissolve the zinc salts. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under vacuum.
Method C: Mild Brønsted Acid Cleavage (Aqueous H PO )

Best for: Highly fragile


-lactams, epimerizable 

-chiral centers, and complex late-stage intermediates[4]. Causality Insight: Despite being an aqueous system, 85% H

PO

is uniquely effective. The water activity in 85% H

PO

is remarkably low due to a dense hydrogen-bonding network. This tightly bound water suppresses nucleophilic attack on the lactam carbonyl, allowing the high acidity to selectively cleave the

-Bu ester via the

pathway without hydrolyzing the lactam ring[5].

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (1.0 mmol) in a minimal amount of toluene or DCM (1.0 mL) to aid dispersion if the substrate is highly lipophilic.

  • Acid Addition: Add 85 wt % aqueous H

    
    PO
    
    
    
    (5.0 to 10.0 equiv.).
  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–12 hours. (If sterically hindered, gently warm to 40 °C).

  • Workup: Cool the mixture to 0 °C and carefully neutralize to pH 4–5 using saturated aqueous NaOAc or dilute NaOH. Extract the aqueous phase with EtOAc or 2-MeTHF (3 × 20 mL). Wash with brine, dry over MgSO

    
    , and concentrate.
    

References

  • Organic Syntheses (2005) . Deprotection of tert-Butyl Esters. Organic Syntheses, 81, 235.

  • Wu, Y., et al. (2004) . Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131–6133.

  • Li, B., et al. (2006) . Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(24), 9045–9050.

Sources

Leveraging Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate for the Synthesis of Constrained Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

Peptide mimetics are a cornerstone of modern drug discovery, offering the potential for enhanced metabolic stability, receptor selectivity, and oral bioavailability over their natural peptide counterparts. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive shape. Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a dually protected derivative of L-pyroglutamic acid, serves as a powerful and versatile chiral building block for this purpose. This guide details the strategic advantages of this scaffold, provides its physicochemical properties, and outlines detailed protocols for its application in synthesizing conformationally restricted peptide mimetics, including selective deprotection and reductive ring-opening to access proline analogues.

Introduction: The Strategic Value of the Pyroglutamate Scaffold

The pyroglutamic acid (pGlu) core is a five-membered lactam ring derived from the internal cyclization of glutamic acid.[1][2] Its incorporation into peptide sequences offers several distinct advantages for drug development professionals:

  • Conformational Rigidity: The cyclic nature of the pGlu scaffold significantly reduces the conformational flexibility of a peptide chain. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.[3][4]

  • Metabolic Stability: The N-terminal pGlu residue is known to protect peptides from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a protein or peptide.[1] This enhances the in vivo half-life of the therapeutic candidate.

  • Bioisosteric Mimicry: The rigid pGlu structure can act as a surrogate for specific peptide secondary structures, most notably β-turns.[5] This allows for the rational design of mimetics that present key pharmacophoric side chains in a desired spatial orientation.

This compound is a particularly useful synthon because its two protecting groups—a tert-butoxycarbonyl (Boc) group on the lactam nitrogen and a benzyl (Bn) ester on the C2-carboxylate—can be manipulated orthogonally to enable diverse synthetic strategies.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent.

PropertyValueReference(s)
IUPAC Name (2S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
Synonyms Boc-L-Pyroglutamic acid benzyl ester, Boc-Pyr-OBzl[6]
CAS Number 113400-36-5[6]
Molecular Formula C₁₇H₂₁NO₅[6]
Molecular Weight 319.35 g/mol [6]
Appearance White to off-white solid
Storage Store at room temperature

Safety & Handling: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or chemical fume hood.

Core Synthetic Applications & Protocols

The orthogonal protecting groups of the title compound allow for two primary avenues of synthetic elaboration: reaction at the N-terminus (via Boc deprotection) or modification following transformations of the benzyl ester.

Application: N-Terminal Peptide Coupling via Boc Deprotection

This protocol details the selective removal of the acid-labile Boc group, exposing the lactam nitrogen for subsequent acylation or peptide coupling. The benzyl ester remains intact under these conditions.

Principle: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a secondary amine. This amine can then act as a nucleophile in a standard peptide coupling reaction.

Experimental Protocol: Boc Deprotection and Amide Bond Formation

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per 1 mmol of substrate).

  • Deprotection: Add Trifluoroacetic Acid (TFA, 2.0 eq) dropwise to the stirred solution at 0 °C.

    • Scientist's Note: Using a slight excess of TFA ensures complete deprotection. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of starting material.

  • Work-up:

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected intermediate, 1-benzyl-5-oxopyrrolidine-2-carboxylate.

  • Peptide Coupling (Example with HBTU):

    • Dissolve the deprotected intermediate (1.0 eq) and the desired Boc-protected amino acid (1.1 eq) in Dimethylformamide (DMF).

    • Add HBTU (1.1 eq) and Diisopropylethylamine (DIEA, 2.0 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Scientist's Note: HBTU is a common and efficient coupling reagent that minimizes racemization. DIEA acts as a non-nucleophilic base to activate the carboxylate and neutralize the ammonium salt formed.[7]

  • Purification: Purify the resulting dipeptide mimetic by column chromatography on silica gel.

Expected Outcome: A new peptide bond is formed at the N1 position of the pyroglutamate ring. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application: Reductive Ring-Opening to Access Proline Analogues

The lactam carbonyl of the pyroglutamate ring can be selectively reduced to a methylene group, transforming the scaffold into a substituted proline derivative. This is a powerful technique for creating novel, constrained amino acid analogues.[8]

Principle: The reduction of the amide (lactam) carbonyl to a methylene group (CH₂) can be achieved using strong reducing agents like borane (BH₃) complexes. The benzyl ester at C2 is typically stable to these conditions.

Experimental Protocol: Lactam Reduction

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add Borane-THF complex solution (1M in THF, 2.0-3.0 eq) dropwise via syringe.

    • Scientist's Note: The stoichiometry of the reducing agent may need to be optimized. The reaction is exothermic and should be controlled by slow addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench very carefully by the slow, dropwise addition of methanol (MeOH) until gas evolution stops.

    • Add 6N HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

    • Cool the mixture and adjust the pH to ~9 with a base (e.g., 2M NaOH).

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting Boc-N-benzylproline benzyl ester derivative by flash column chromatography.

Expected Outcome: The C5-carbonyl of the pyroglutamate ring is reduced to a methylene group, yielding a 1-benzylpyrrolidine-2-carboxylate derivative. This transformation provides access to a new class of proline chimeras for incorporation into peptidomimetics.[9]

Workflow Visualization

The following diagram illustrates the divergent synthetic utility of this compound as a central building block.

G start_node Tert-butyl 1-benzyl- 5-oxopyrrolidine-2-carboxylate proc1 Boc Deprotection start_node->proc1 TFA / DCM proc3 Lactam Reduction start_node->proc3 BH₃-THF process_node process_node product_node product_node intermediate1 intermediate1 proc1->intermediate1 1-Benzyl-5-oxopyrrolidine- 2-carboxylate proc2 Peptide Coupling intermediate1->proc2 Boc-AA-OH, HBTU, DIEA product1 product1 proc2->product1 N-Acylated Peptide Mimetic product2 product2 proc3->product2 Constrained Proline Analogue

Caption: Synthetic pathways from the title compound.

Conclusion

This compound is a high-value chiral building block for medicinal chemists and drug development professionals. Its pre-constrained pyroglutamate core provides a reliable scaffold for mimicking peptide turns and enhancing metabolic stability. The compound's orthogonal protecting groups offer significant synthetic flexibility, enabling selective N-terminal functionalization or reductive transformation into novel proline analogues. The protocols outlined herein provide a robust foundation for researchers to explore the synthesis of next-generation, structurally defined peptide mimetics.

References

  • PubChem. 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link]

  • ResearchGate. Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. [Link]

  • University of Arizona Campus Repository. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. [Link]

  • EurekAlert!. Chemically 'stapled' peptides used to target difficult-to-treat cancers. [Link]

  • ResearchGate. Ring-opening polymerization of gamma-benzyl-L-glutamate-N-carboxyanhydride in ionic liquids. [Link]

  • Bentham Science Publishers. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • Google Patents.
  • ResearchGate. ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. [Link]

  • PRISM BioLab. Conformational Restriction of Peptidomimetics for PPI. [Link]

  • ResearchGate. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Beilstein Journals. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. [Link]

  • Royal Society of Chemistry. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. [Link]

  • PubMed. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. [Link]

  • Bentham Science Publishers. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (2003). 6.7 Pyroglutamic Acid Peptides.
  • PubMed. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. [Link]

  • ResearchGate. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • UQ eSpace. Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. [Link]

  • Google Patents. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)

Sources

Troubleshooting & Optimization

Preventing racemization during synthesis of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis & Process Chemistry Topic: Preventing Racemization in the Synthesis of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate Ticket ID: #SYN-PYR-002 Status: Resolved / Guide Published

Executive Summary

Synthesizing (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (also known as N-benzyl pyroglutamic acid tert-butyl ester) presents a classic "chiral integrity" challenge. The C2 stereocenter is chemically fragile due to the electron-withdrawing effects of both the adjacent ester and the lactam nitrogen.

The Critical Failure Point: Attempting to introduce the benzyl group after the lactam ring is formed and esterified (Direct N-Alkylation). This route almost invariably leads to racemization via base-catalyzed enolization.

The Solution: Establish the N-benzyl bond on the open-chain glutamate before cyclization.

Module 1: The Mechanism of Failure (Why You Lost Enantiopurity)

If you attempted to react tert-butyl pyroglutamate with benzyl bromide and a base (e.g., NaH, LiHMDS, or even weaker bases like K2CO3 in DMF), you likely observed a loss of optical rotation.

The "Enolate Trap": The proton at the C2 position (alpha to the ester and amide) is significantly acidic (pKa ≈ 18-20 in organic solvents for the lactam). The base intended to deprotonate the Nitrogen (for alkylation) often deprotonates the C2-Carbon first or concurrently, forming a planar, achiral enolate. Upon reporotonation or reaction, the stereochemistry scrambles.

RacemizationMechanism cluster_warning The Enolate Trap L_Isomer L-Pyroglutamate (Chiral C2-H) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (Loss of H+) Base Strong Base (NaH / LiHMDS) Base->Enolate Racemate Racemic Mixture (50% L / 50% D) Enolate->Racemate Reprotonation (Non-selective)

Figure 1: Mechanism of base-catalyzed racemization at the C2 position of pyroglutamates.

Module 2: Troubleshooting & FAQs

Q1: I already have the tert-butyl pyroglutamate intermediate. Can I benzylate it without racemization?

  • Strict Answer: It is highly risky.

  • Workaround: If you must proceed this way, avoid strong bases. Use Phase Transfer Catalysis (PTC) conditions (e.g., Benzyl bromide, TBAB, solid K2CO3 in Toluene/DCM) and keep the temperature low. However, even PTC conditions can induce partial racemization over long reaction times.

  • Recommendation: Restart using the "Golden Route" (Module 3) for high optical purity (>99% ee).

Q2: Why not esterify first, then reductive amination, then cyclize?

  • Risk: tert-butyl esters are acid-sensitive.[1] The conditions required for reductive amination (often involving acetic acid) or subsequent cyclization (often thermal or acid-catalyzed) might prematurely cleave the tert-butyl group, leading to mixed products (acids/esters).

Q3: I used acid chloride activation for cyclization and lost chirality. Why?

  • Cause: Activating the gamma-carboxylic acid of N-benzyl glutamic acid with thionyl chloride or oxalyl chloride can lead to the formation of an oxazolone (azlactone) intermediate. This intermediate is highly prone to tautomerization and racemization before the final lactam ring closes.

Module 3: The "Golden Route" (Protocol)

To ensure >99% ee, you must install the benzyl group on the amine before the ring constraints make the alpha-proton hyper-acidic, and form the ester last to avoid hydrolysis issues.

Workflow Overview

SafeSynthesis Step1 Step 1: Reductive Amination (L-Glutamic Acid + Benzaldehyde) Step2 Step 2: Thermal Cyclization (Formation of Lactam Ring) Step1->Step2 NaBH4 reduction Retains Chirality Step3 Step 3: Esterification (Introduction of t-Butyl Group) Step2->Step3 Reflux (Water/EtOH) No Base Required Product Target: (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate Step3->Product Isobutylene/H2SO4 or t-Butyl Acetate/HClO4

Figure 2: The racemization-free synthetic pathway.[2][3]

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-Benzyl-L-Glutamic Acid

  • Reagents: L-Glutamic acid, Benzaldehyde, NaBH4, NaOH (aq).

  • Procedure:

    • Dissolve L-Glutamic acid in 2N NaOH.

    • Add benzaldehyde (1.0 equiv) and stir to form the Schiff base (imine).

    • Cool to 0°C and add NaBH4 (0.6 equiv) portion-wise.

    • Why this works: The stereocenter is stable in the open-chain amino acid form under these mild reducing conditions.

    • Precipitate the product by adjusting pH to ~3.5 with HCl.

Step 2: Cyclization to N-Benzyl-L-Pyroglutamic Acid

  • Reagents: Water or Ethanol/Water.

  • Procedure:

    • Suspend the N-benzyl-L-glutamic acid in water (or 10% EtOH/Water).

    • Reflux for 12–24 hours.

    • Critical Control: Do not use strong mineral acids or dehydrating agents (like acetic anhydride) if possible, as these promote oxazolone formation. Thermal cyclization is slower but stereochemically safe.

    • Isolate by cooling and filtration (or extraction).

Step 3: tert-Butyl Esterification

  • Method A (Isobutylene - Industrial Standard):

    • React the acid with liquid isobutylene in DCM with a catalytic amount of conc. H2SO4 in a pressure vessel.

  • Method B (Laboratory Scale - Accessible):

    • Reagents: tert-Butyl acetate, Perchloric acid (catalytic).[4]

    • Procedure:

      • Suspend N-benzyl-L-pyroglutamic acid in tert-butyl acetate.

      • Add catalytic HClO4 (60-70%).

      • Stir at room temperature.

      • Note: Monitor strictly. Prolonged exposure to strong acid can eventually cause epimerization, though much slower than base catalysis.

Module 4: Analytical Validation

Do not rely solely on optical rotation, as it can be influenced by solvent and concentration. Use Chiral HPLC for definitive proof.

ParameterSpecification TargetMethod
Appearance White to off-white solidVisual
Purity (Chemical) > 98.0%HPLC (C18) / NMR
Enantiomeric Excess > 99.0% eeChiral HPLC (Chiralcel OD-H or AD-H)
Specific Rotation

to

Polarimetry (c=1, CHCl3)

Note: Specific rotation values vary significantly by solvent. Always compare against a known pure standard or literature value for the exact solvent system.

References

  • Cardillo, G., et al. (1987). "Enantioselective synthesis of N-benzyl pyroglutamic acid derivatives." Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024). "Product Specification: (S)-tert-Butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate." (Used for physical property verification).

  • Claverie, C., et al. (2013).[1] "The revisited synthesis of tert-butyl pyroglutamate derivatives." Tetrahedron. (Details the acid-catalyzed esterification and risks of base-catalyzed alkylation).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa values of esters/amides justifying the enolization risk).

  • PubChem. (2025).[5] "Compound Summary: 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate." (Verification of CAS and structural identifiers).

Sources

Validation & Comparative

Comparative 1H NMR Analysis: tert-Butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of This compound (hereafter referred to as TB-BP ). This compound is a critical chiral building block in the synthesis of peptidomimetics and glutamate-based pharmaceuticals.

The analysis focuses on the comparative validation of the product against its direct synthetic precursor, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (unprotected lactam). By highlighting specific spectral shifts—most notably the diastereotopic splitting of the benzyl methylene protons—this guide establishes a self-validating protocol for confirming N-alkylation success and optical purity.

Structural Logic & Causality

To interpret the spectrum accurately, one must understand the structural constraints imposed by the molecule:

  • Rigid Lactam Ring: The 5-oxopyrrolidine (pyroglutamate) core locks the conformation, preventing free rotation around the N-C2 bond.

  • Chiral Influence (C2): The chiral center at position 2 creates an asymmetric environment. Consequently, the two protons on the attached benzyl group are diastereotopic (chemically non-equivalent), not enantiotopic.

  • Electronic Shielding: The tert-butyl ester provides a distinct high-field singlet, serving as an excellent internal integration reference (9H).

Comparative Analysis: Precursor vs. Product

The primary analytical challenge is confirming the quantitative N-benzylation of the starting material. The table below contrasts the key spectral features of the precursor (Starting Material, SM) and the target product (TB-BP).

Table 1: Key Chemical Shift Differences (in CDCl₃, 500 MHz)

FeaturePrecursor: tert-butyl pyroglutamateProduct: TB-BP Diagnostic Value
Amide/Lactam Proton

6.0 – 7.5 ppm
(Broad singlet)
Absent Primary Confirmation: Disappearance confirms N-substitution.
Benzyl Aromatic Absent

7.25 – 7.40 ppm
(Multiplet, 5H)
Confirms incorporation of the benzyl group.
Benzylic CH₂ Absent

4.0 – 5.1 ppm
(AB Quartet,

Hz)
Critical Insight: See Section 5. Proves chiral integrity.
C2-H (Methine)

4.1 – 4.3 ppm

3.8 – 3.9 ppm
Slight upfield shift due to N-alkylation shielding.
tert-Butyl Group

1.48 ppm (Singlet, 9H)

1.45 ppm (Singlet, 9H)
Integration Reference (Standard).

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and trace acid presence.
Experimental Protocol: Synthesis & Analysis Workflow

This protocol outlines the generation of the sample and the subsequent analytical workflow.

Step 1: Synthesis (N-Benzylation)
  • Reagents: (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq), Benzyl bromide (1.2 eq), NaH (1.5 eq) or TBAI/Base phase transfer catalyst.

  • Solvent: Anhydrous THF or DMF.

  • Procedure: Deprotonate the lactam nitrogen at 0°C. Add benzyl bromide. Stir until TLC indicates consumption of SM.

Step 2: NMR Sample Preparation
  • Isolation: The crude oil must be purified (Flash Column Chromatography, typically Hexane/EtOAc) to remove excess benzyl bromide, which produces a confounding singlet at

    
     4.5 ppm that can mask the product's AB quartet.
    
  • Solvent: Dissolve ~10 mg of purified oil in 0.6 mL CDCl₃ (Chloroform-d).

  • Shimming: Critical.[1] Poor shimming will merge the fine splitting of the benzylic AB system.

Visual Workflow (DOT Diagram)

NMR_Workflow Start Start: Precursor (tert-butyl pyroglutamate) Reaction Reaction: N-Benzylation (BnBr, NaH, THF) Start->Reaction Workup Workup: Aqueous Wash & Extraction Reaction->Workup Crude_NMR Crude NMR Check: Look for Benzyl Br (Singlet @ 4.5 ppm) Workup->Crude_NMR Purification Purification: Flash Chromatography Crude_NMR->Purification Impure Final_NMR Final NMR: Confirm AB Quartet (4.0 - 5.1 ppm) Purification->Final_NMR Final_NMR->Reaction Incomplete Conversion

Figure 1: Analytical workflow for monitoring the synthesis and purity of TB-BP.

Deep Dive: The Benzylic AB System (Expert Insight)

The most common error in analyzing this spectrum is expecting the benzyl CH₂ protons to appear as a singlet.

The Phenomenon: Because the nitrogen atom is adjacent to a chiral center (C2), the two faces of the pyrrolidine ring are different. This makes the two protons on the benzylic carbon diastereotopic (


 and 

). They are chemically distinct environments.[1][2]

The Appearance: Instead of a singlet (2H), you will observe an AB Quartet (often looking like two "roofed" doublets).

  • Shift: Typically centered around 4.0 – 5.1 ppm.

  • Coupling Constant (

    
    ):  Large geminal coupling, typically 12–15 Hz .
    
  • Roofing Effect: The inner lines of the doublets will be taller than the outer lines, pointing toward each other.

Validation Check: If you see a sharp singlet at ~4.5 ppm integrating to 2H:

  • Possibility A: You have unreacted Benzyl Bromide contaminant.

  • Possibility B: Accidental equivalence (rare in CDCl₃, try Benzene-d₆).

  • Possibility C: Racemization has occurred (loss of chirality at C2), though even racemates often show complex splitting.

Detailed Peak Assignment (Interpretation Guide)

Spectrum Region: 0.0 – 10.0 ppm (CDCl₃)

  • 
     1.45 (s, 9H): tert-Butyl ester group.
    
    • QC Check: Set this integral to 9.00.

  • 
     1.90 – 2.60 (m, 4H):  Pyrrolidine ring protons (C3-H and C4-H).
    
    • These appear as complex multiplets due to ring puckering and geminal/vicinal couplings.

    • C3-H: Generally 2.4 – 2.6 ppm (deshielded by carbonyl).

    • C4-H: Generally 1.9 – 2.1 ppm.

  • 
     3.85 (dd, 1H):  C2-H (Methine).
    
    • Adjacent to the ester and nitrogen.[3][4][5]

    • Coupling: Split by the C3 protons.

  • 
     4.05 (d, 1H) & 
    
    
    
    5.05 (d, 1H):
    N-Benzyl CH₂ (
    
    
    ).
    • Note: The exact chemical shift spread (

      
      ) depends heavily on solvent and concentration.
      
  • 
     7.25 – 7.38 (m, 5H):  Aromatic protons (Phenyl group).
    
    • Often appears as a single broad multiplet or two sets of multiplets (ortho/meta/para).

References
  • Macmillan Group (Princeton University). Supplementary Information: Synthesis of Pyroglutamate Derivatives. Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-Benzyl 1-(tert-butyl) (S)-5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from .

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from .

  • Organic Syntheses. Synthesis of tert-Butyl Pyroglutamate Derivatives. Org.[1][3][4][6][7] Synth. 2009, 86, 11. Retrieved from .

  • National Institutes of Health (PMC). Synthesis and Evaluation of L-γ-Methyleneglutamic Acid Amides. Retrieved from .

Sources

Mass spectrometry fragmentation pattern of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Introduction: Deconstructing a Complex Molecule

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound (Molecular Formula: C₁₆H₂₁NO₃, Monoisotopic Mass: 275.152 Da) is a compound that incorporates several key functional groups of interest: a pyroglutamate (or 5-oxopyrrolidine) core, an N-benzyl protecting group, and a tert-butyl ester. Each of these moieties imparts a distinct chemical reactivity and, crucially for our purposes, a predictable yet complex fragmentation pattern under mass spectrometry (MS) analysis.

This guide, designed for researchers and scientists, provides a comprehensive analysis of the expected fragmentation pathways of this molecule, primarily under Electron Ionization (EI). Understanding these pathways is not merely an academic exercise; it is essential for confirming the structure of synthesized compounds, identifying metabolites, and characterizing impurities. We will explore the causality behind the primary cleavage events, compare the relative prominence of different fragmentation routes, and provide a foundational experimental protocol for acquiring such data.

Pillar 1: Primary Fragmentation Pathways - A Tale of Three Moieties

The fragmentation of the molecular ion (M⁺•, m/z 275.15) is dictated by the relative stabilities of the resulting fragments and the energetic favorability of the cleavage events. The process is a competition primarily between the cleavage of the tert-butyl ester, the N-benzyl group, and the pyroglutamate ring itself.

Pathway A: The Signature Fragmentation of the Tert-Butyl Ester

The tert-butyl ester is a sterically hindered group prone to facile cleavage. This occurs via two primary, highly characteristic mechanisms:

  • Loss of a Tert-Butyl Radical: The most straightforward cleavage is the homolytic cleavage of the C-O bond, resulting in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This pathway is highly favored as it produces a stable acylium ion. This fragment is an excellent diagnostic marker.

  • Loss of Isobutene: A rearrangement reaction can lead to the elimination of a neutral isobutene molecule ((CH₃)₂C=CH₂, 56 Da). This involves the transfer of a hydrogen atom from one of the methyl groups to the carbonyl oxygen, followed by cleavage. The resulting fragment is a radical cation of the corresponding carboxylic acid.

The stability of the resulting acylium ion from the loss of the tert-butyl radical often makes this a more prominent pathway than the loss of isobutene.

Pathway B: The Dominance of the Benzyl Group

The bond between the pyroglutamate nitrogen and the benzylic carbon is another energetically favorable cleavage point. Alpha-cleavage next to the nitrogen atom and the aromatic ring leads to the formation of the highly stable benzyl cation (C₇H₇⁺).[1][2]

This cation is resonance-stabilized and often rearranges to the even more stable tropylium ion, which is a seven-membered aromatic ring. Due to its exceptional stability, the ion at m/z 91 is frequently the base peak (the most abundant ion) in the mass spectra of N-benzyl compounds.[3] The corresponding radical fragment, [M - 91]⁺•, would also be formed.

Pathway C: Fragmentation of the Pyroglutamate Core

The pyroglutamate ring, being a cyclic amide or lactam, is relatively stable.[4][5] However, once primary fragments are formed (e.g., after loss of the tert-butyl group), the ring can undergo further fragmentation. A common fragmentation pathway for cyclic amides is the loss of carbon monoxide (CO, 28 Da).[6][7] This would manifest as secondary fragmentation, for instance, from the [M - 57]⁺ ion to produce a fragment at m/z 190.

Pillar 2: Comparative Analysis and Predictive Insights

The final mass spectrum is a composite of all possible fragmentations, with peak intensities reflecting the relative rates of each reaction.

Competition Between Pathways:

  • [M-57]⁺ vs. m/z 91: The competition between the loss of the tert-butyl radical and the formation of the benzyl/tropylium cation is a key feature. While both are highly favorable, the exceptional stability of the tropylium ion often results in m/z 91 being the base peak. However, a very strong peak at [M-57]⁺ (m/z 218) is also expected.

  • Primary vs. Secondary Fragmentation: The initial fragments, such as [M-57]⁺ and [M-91]⁺•, will undergo subsequent fragmentation. For example, the [M-57]⁺ ion (m/z 218) can subsequently lose the benzyl group (91 Da) to yield a fragment at m/z 127, or lose CO (28 Da) to yield a fragment at m/z 190.

Comparison with Structural Analogs:

To underscore the diagnostic value of these fragmentations, consider two hypothetical analogs:

CompoundKey Functional GroupPrimary Diagnostic Fragment(s)Notes
Title Compound tert-Butyl Ester[M-57]⁺ (loss of •tBu); m/z 91 (benzyl/tropylium)The loss of 57 Da is a clear indicator of the tert-butyl group.
Methyl Ester Analog Methyl Ester[M-31]⁺ (loss of •OCH₃); m/z 91 The characteristic loss is now 31 Da instead of 57 Da.
N-Ethyl Analog N-Ethyl Group[M-57]⁺ (loss of •tBu); [M-28]⁺• (loss of ethylene)The benzyl-specific m/z 91 peak would be absent, replaced by fragments from the N-ethyl group.

This comparative view demonstrates how specific fragmentation patterns serve as fingerprints for particular structural motifs within a molecule.

Pillar 3: Experimental Protocol & Data Visualization

Hypothetical Protocol for EI-MS Analysis

This protocol outlines a standard procedure for obtaining an electron ionization mass spectrum suitable for structural elucidation.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Introduction Method:

    • GC-MS: Inject 1 µL of the sample solution into the GC. Use a suitable column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 280°C at 10°C/min).

    • Direct Infusion: Place a small amount of the sample on the probe and insert it directly into the ion source.

  • Ionization:

    • Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (This is a standard energy that provides reproducible fragmentation patterns).[6][7]

    • Source Temperature: 200-250°C

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

    • Scan Range: m/z 40 - 400

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio. Identify the molecular ion peak and the major fragment ions.

Predicted Mass Spectrum Data Summary
Predicted m/zProposed Ion FormulaProposed StructureFragmentation Pathway
275.15[C₁₆H₂₁NO₃]⁺•Molecular IonIonization of the parent molecule
218.08[C₁₂H₁₂NO₃]⁺[M - C₄H₉]⁺Pathway A: Loss of tert-butyl radical
184.10[C₉H₁₄NO₃]⁺•[M - C₇H₇]⁺•Pathway B: Loss of benzyl radical
91.05[C₇H₇]⁺Benzyl/Tropylium CationPathway B: Cleavage of the N-benzyl group
57.07[C₄H₉]⁺tert-Butyl CationPathway A: Cleavage of the tert-butyl group
Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation mechanisms.

G cluster_main Primary Fragmentation Pathways cluster_A Pathway A: Ester Cleavage cluster_B Pathway B: Benzyl Cleavage M Molecular Ion (M⁺•) m/z 275.15 FragA Acylium Ion [M-57]⁺ m/z 218.08 M->FragA - •C(CH₃)₃ FragB Tropylium Ion [C₇H₇]⁺ m/z 91.05 M->FragB - •[M-C₇H₇] Radical Radical Cation [M-91]⁺• m/z 184.10 M->Radical - C₇H₇• tBu tert-Butyl Radical (Neutral Loss)

Caption: Primary fragmentation of the molecular ion.

G cluster_secondary Secondary Fragmentation cluster_C Pathway C: Ring Fragmentation FragA Acylium Ion [M-57]⁺ m/z 218.08 FragC [M-57-CO]⁺ m/z 190.08 FragA->FragC - CO CO Carbon Monoxide (Neutral Loss)

Caption: Secondary fragmentation of the acylium ion.

Conclusion

The mass spectrum of this compound is predicted to be rich with structurally significant ions. The most diagnostic peaks for its identification are the molecular ion at m/z 275 , a prominent fragment at m/z 218 corresponding to the loss of a tert-butyl radical, and a highly abundant base peak at m/z 91 representing the stable tropylium ion. The presence and relative abundance of these key fragments provide a robust fingerprint for the unambiguous confirmation of its chemical structure.

References

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • HETEROCYCLES. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022, September 15). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern. Retrieved from [Link]

  • PubMed. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Tert-Butyl 1-Benzyl-5-Oxopyrrolidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a key chiral building block and intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1] Its molecular structure, featuring a pyroglutamate core, a benzyl protecting group, and a tert-butyl ester, presents a unique analytical challenge. Ensuring the purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Potential impurities may arise from the synthesis process, such as starting materials, by-products from incomplete reactions, or subsequent degradation.[2][3][4]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the robust purity analysis of this compound. We will delve into the scientific rationale behind the method development choices, present detailed experimental protocols, and compare their performance using key chromatographic parameters. Furthermore, we will demonstrate the stability-indicating capability of the optimized method through forced degradation studies, a critical requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]

Analyte Physicochemical Properties and Analytical Considerations

The analyte is a moderately polar molecule with a molecular weight of approximately 291.35 g/mol (for the structure specified in the topic, C16H21NO3). Its structure contains two key chromophores: the phenyl ring of the benzyl group and the amide bond within the pyroglutamate ring. The benzyl group provides strong UV absorbance, typically around 254-260 nm, while the amide bond absorbs at lower wavelengths (~210-220 nm).[7] This allows for flexible UV detection. The presence of a chiral center necessitates chromatographic conditions capable of resolving the target enantiomer from any potential stereoisomeric impurities, although this guide focuses on achiral purity analysis.

Visualizing the Analyte and Analytical Workflow

To provide context, the chemical structure of the analyte and the general workflow for this comparative study are illustrated below.

cluster_analyte Analyte Structure a This compound

Caption: Chemical structure of the target analyte.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_eval 3. Evaluation & Selection SamplePrep Sample & Standard Preparation MethodA Method A: Standard C18 Column SamplePrep->MethodA MethodB Method B: Phenyl-Hexyl Column SamplePrep->MethodB ForcedDeg Forced Degradation (Acid, Base, Oxidative, etc.) ForcedDeg->MethodA ForcedDeg->MethodB DataAnalysis Data Analysis: Compare Metrics (Rs, Tailing, Plates) MethodA->DataAnalysis MethodB->DataAnalysis StabilityIndicating Assess Stability-Indicating Capability DataAnalysis->StabilityIndicating Conclusion Optimal Method Selection StabilityIndicating->Conclusion

Caption: Workflow for comparative HPLC method development.

Experimental Design: A Tale of Two Columns

The core of this guide is a direct comparison between two RP-HPLC methods employing different stationary phases to exploit varied separation mechanisms.

  • Method A: The Industry Standard (C18 Column) : This method uses a conventional C18 (octadecylsilane) column, which separates compounds primarily based on hydrophobic interactions. Given the analyte's benzyl and tert-butyl groups, strong retention is expected. This serves as our baseline method.

  • Method B: An Alternative Selectivity (Phenyl-Hexyl Column) : This method utilizes a phenyl-hexyl stationary phase. In addition to hydrophobicity, this phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the benzyl group of the analyte. This can be particularly effective in resolving impurities that have similar hydrophobicity but different aromatic character.

For both methods, a gradient elution with an acidified mobile phase is employed. The acid (formic acid) is crucial for protonating free silanol groups on the silica support, thereby minimizing peak tailing, and ensuring the analyte remains in a consistent, single ionic state for reproducible retention.

Materials and Detailed Protocols

Reagents and Instrumentation
  • Reference Standard: this compound (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water.

  • Reagents: Formic acid (≥98%), hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%).

  • Instrumentation: An Agilent 1260 HPLC system (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).

Protocol 1: Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Purity Sample Solution (1.0 mg/mL): Prepare the test sample using the same procedure as the standard solution.

Protocol 2: HPLC Method A (C18 Column)
  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm (for aromaticity) and 220 nm (for general structure).

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    18.0 90
    18.1 40

    | 22.0 | 40 |

Protocol 3: HPLC Method B (Phenyl-Hexyl Column)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • All other parameters (Mobile Phases, Flow Rate, Temperature, Detection, Injection Volume, and Gradient Program) are identical to Method A to ensure a direct comparison of the stationary phase performance.

Protocol 4: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[5][8] A sample solution (1.0 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours, then neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours, then neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 3% H2O2, keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with a non-stressed control, using the developed HPLC methods.

Results and Comparative Analysis

The performance of each method was evaluated based on its ability to resolve the main analyte peak from all process and degradation-related impurities.

Table 1: Comparison of Chromatographic Performance Metrics

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Rationale for Superior Performance
Resolution (Rs) of Critical Pair *1.82.5 The Phenyl-Hexyl phase provides enhanced selectivity through π-π interactions, improving separation of aromatic impurities.
Tailing Factor (Tf) of Main Peak 1.21.1 Better peak symmetry on the Phenyl-Hexyl column suggests reduced secondary interactions with residual silanols for this analyte.
Theoretical Plates (N) of Main Peak 12,50014,800 Higher plate count indicates greater column efficiency and sharper peaks, leading to better resolution and sensitivity.
Total Analysis Time (min) 2222Runtimes were kept identical for a direct comparison of separation quality.

*Critical Pair refers to the two most closely eluting peaks (main analyte and nearest impurity). An Rs value > 2.0 is generally desired for robust quantification.

Discussion of Results

While both methods were capable of separating the main analyte from most impurities, Method B (Phenyl-Hexyl Column) demonstrated superior performance. The key differentiator was the significant improvement in the resolution (Rs = 2.5) of a critical impurity that eluted closely to the main peak in Method A. This highlights the value of exploring alternative selectivities. The π-π interactions offered by the phenyl-hexyl phase provided the necessary resolving power that hydrophobicity alone could not achieve. The improved peak shape (Tailing Factor closer to 1.0) and efficiency (higher theoretical plates) further solidify its standing as the more robust method.

Forced Degradation and Stability-Indicating Properties

The ultimate test of a purity method is its ability to act as a stability-indicating assay. The chromatograms from the forced degradation study revealed that the analyte is most susceptible to acid and base hydrolysis.

G cluster_stress Stress Conditions cluster_products Degradation Products cluster_hplc Stability-Indicating HPLC Method Analyte Tert-butyl 1-benzyl-5- oxopyrrolidine-2-carboxylate Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Heat Thermal Analyte->Heat HPLC Successful Separation of All Peaks Analyte->HPLC DP1 Degradant 1 (e.g., loss of tert-butyl) Acid->DP1 DP2 Degradant 2 (e.g., ring opening) Base->DP2 DP_Other Minor Degradants Oxidation->DP_Other Heat->DP_Other DP1->HPLC DP2->HPLC DP_Other->HPLC

Caption: Principle of a stability-indicating method.

Method B successfully resolved all degradation products from the main analyte peak, with no co-elutions observed upon peak purity analysis using the DAD. This confirms its status as a validated, stability-indicating method suitable for quality control and stability testing throughout the drug development lifecycle.

Conclusion and Recommendation

For the purity analysis of this compound, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase (Method B) is unequivocally recommended. It provides superior resolution, peak shape, and efficiency compared to a standard C18 column. Most importantly, it has been proven to be a robust, stability-indicating method capable of separating the active compound from all potential process impurities and degradation products generated under stressed conditions. Adopting this method will ensure accurate and reliable purity data, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • ResearchGate. "Enantioseparation of pyroglutamide derivatives on polysaccharide based chiral stationary phases by high-performance liquid chromatography and supercritical fluid chromatography: A comparative study." Available at: [Link]

  • PubChem. "2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate." Available at: [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for ChemComm." Available at: [Link]

  • OPUS FAU. "Investigation of Impurities in Peptide Pools." Available at: [Link]

  • MDPI. "Investigation of Impurities in Peptide Pools." Available at: [Link]

  • ResearchGate. "Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents." Available at: [Link]

  • Google Patents. "CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • Gyros Protein Technologies. "Pyroglutamate Formation in Peptides – Formation and Control." Available at: [Link]

  • PMC. "Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer." Available at: [Link]

  • IRJPMS. "Stability Indicating HPLC Method Development: A Review." Available at: [Link]

  • Academia.edu. "(PDF) The revisited synthesis of tert-butyl pyroglutamate derivatives." Available at: [Link]

  • IJTSRD. "Stability Indicating HPLC Method Development –A Review." Available at: [Link]

  • SciSpace. "2278-6074 - Stability Indicating HPLC Method Development and Validation." Available at: [Link]

  • PubMed. "Related impurities in peptide medicines." Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations." Available at: [Link]

  • PMC. "A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium." Available at: [Link]

  • Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." Available at: [Link]

  • ResearchGate. "benzyl-l-glutamate) (PBLG) as a hydrophobic precursor." Available at: [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Available at: [Link]

  • ScienceDirect. "Simultaneous determination of the UV-filters benzyl salicylate." Available at: [Link]

  • Google Patents. "EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • ResearchGate. "(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters." Available at: [Link]

  • Semantic Scholar. "Synthesis and Properties of Shape Memory Poly(-Benzyl-l-Glutamate)." Available at: [Link]-Zhang-Luo/7858c8a149f84895066c1b35b1d9c9a87d0e466c)

  • MDPI. "Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product." Available at: [Link]

  • NISCAIR. "Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region." Available at: [Link]

Sources

Technical Guide: Distinguishing N-Benzyl vs. O-Benzyl Isomers of Pyroglutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptidomimetics and constrained amino acid scaffolds, pyroglutamic acid (5-oxoproline) is a critical chiral building block.[1] A common synthetic step involves the benzylation of the lactam ring. However, the ambident nucleophilicity of the lactam anion (amide nitrogen vs. carbonyl oxygen) can lead to two distinct structural isomers: the thermodynamically favored N-benzyl lactam and the kinetically accessible O-benzyl lactim ether (imidate).

Misidentification of these isomers can lead to erroneous biological data and synthetic dead-ends. This guide provides a definitive, data-driven framework for distinguishing these isomers using NMR spectroscopy (


H, 

C, HMBC), IR spectroscopy, and chemical stability assays.

Mechanistic Divergence: Kinetic vs. Thermodynamic Control

The formation of N- vs. O-benzyl isomers is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and reaction conditions.

  • N-Alkylation (Lactam Formation): The nitrogen atom is the softer nucleophile.[2] Reaction with soft electrophiles (e.g., benzyl bromide) under thermodynamic control (reversible deprotonation with NaH or KOH) favors the stable amide bond.

  • O-Alkylation (Lactim Ether Formation): The oxygen atom is the harder nucleophile. Reaction with hard electrophiles (e.g., trialkyloxonium salts, alkyl triflates) or the presence of silver salts (Ag

    
    ) favors attack at the oxygen, locking the molecule in the imidate form.
    
Visualization: Reaction Pathway & Isomer Generation

BenzylationPathways Pyro Pyroglutamate Anion (Ambident Nucleophile) N_Path Path A: N-Attack (Soft-Soft Interaction) Pyro->N_Path BnBr / NaH / THF O_Path Path B: O-Attack (Hard-Hard Interaction) Pyro->O_Path Bn-OTf or Ag2O/BnBr NBenzyl Product A: N-Benzyl Lactam (Thermodynamic Product) N_Path->NBenzyl OBenzyl Product B: O-Benzyl Lactim Ether (Kinetic/Imidate Product) O_Path->OBenzyl

Figure 1: Divergent synthetic pathways for pyroglutamic acid benzylation. Path A yields the N-benzyl lactam (standard target), while Path B yields the O-benzyl lactim ether.

Analytical Comparison & Structural Assignment[3]

The most reliable method for distinguishing these isomers is a combination of


C NMR and 2D HMBC. While 

H NMR provides indications, the chemical shift of the benzylic carbon in

C NMR is diagnostic.
Comparative Spectroscopic Data
FeatureN-Benzyl Lactam (Target)O-Benzyl Lactim Ether (Isomer)Mechanistic Rationale

C NMR: Benzyl


44 – 48 ppm

68 – 72 ppm
Nitrogen is less electronegative than Oxygen, shielding the attached carbon.

C NMR: Carbonyl/Imidate

174 – 178 ppm (C=O)

160 – 168 ppm (C=N)
Amide carbonyl is more deshielded than the imidate carbon.

H NMR: Benzyl


3.9 – 5.0 ppm (AB system)

5.1 – 5.5 ppm (Singlet/AB)
Deshielding effect of Oxygen shifts protons downfield.
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)C=N stretch (~1695 cm⁻¹)Lactams show classic Amide I bands; Lactim ethers lack C=O but show C=N.
Chemical Stability Stable to aqueous acid/base.Acid Labile. Lactim ethers hydrolyze rapidly in dilute HCl back to the parent lactam.
The "Smoking Gun": HMBC Correlations

To definitively prove the structure, perform a Heteronuclear Multiple Bond Coherence (HMBC) experiment.

  • N-Benzyl: The benzyl protons (

    
     4.5) will show a strong 3-bond correlation to the Lactam Carbonyl  (
    
    
    
    175) and the ipso-carbon of the phenyl ring.
  • O-Benzyl: The benzyl protons (

    
     5.2) will correlate to the Imidate Carbon  (
    
    
    
    165), which is significantly upfield compared to the lactam carbonyl.
Visualization: Analytical Decision Tree

AnalysisLogic Start Unknown Benzyl Isomer Step1 1. Check 13C NMR (Benzyl CH2) Start->Step1 ResultA Shift ~45-48 ppm Step1->ResultA Upfield ResultB Shift ~70 ppm Step1->ResultB Downfield Step2A 2. Check IR Spectrum ResultA->Step2A Step2B 2. Acid Hydrolysis Test ResultB->Step2B ConclusionN CONFIRMED: N-Benzyl Lactam Step2A->ConclusionN Strong C=O (1680) ConclusionO CONFIRMED: O-Benzyl Lactim Ether Step2B->ConclusionO Hydrolyzes to Parent

Figure 2: Step-by-step logic flow for assigning the regiochemistry of the benzylated product.

Experimental Protocols

Synthesis of N-Benzyl Pyroglutamate (Standard Protocol)

Targeting the thermodynamic N-alkyl product.

  • Preparation: Dissolve L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF (0.2 M) under Nitrogen.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 mins to ensure complete formation of the sodium salt. Note: Evolution of

    
     gas.
    
  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[3]

    • TLC Observation: The N-benzyl product is typically less polar than the starting material but more polar than the O-benzyl impurity (if formed).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Stability Test (Differentiation Assay)

If spectral data is ambiguous, this chemical test distinguishes the labile lactim ether.

  • Dissolve 5 mg of the unknown isomer in 0.5 mL of THF.

  • Add 0.1 mL of 1M HCl. Stir for 10 minutes at RT.

  • Perform TLC.[4]

    • N-Benzyl Isomer: No change. Spot remains at same Rf.

    • O-Benzyl Isomer: Disappears. New spot appears corresponding to the de-benzylated parent lactam (lower Rf) and benzyl alcohol.

References

  • N- versus O-alkyl

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[5]

    • C NMR shift of N-alkyl (~45 ppm) vs O-alkyl (~70 ppm)
  • Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams. 
    
    • Source: MDPI (2021).
    • Context: Provides experimental NMR data for N-benzyl lactams, confirming N-CH2 proton shifts
  • Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether.

    • Source: Liebigs Annalen (1990/2006).
    • Context: Details the synthesis and IR characterization of lactim ethers (C=N
  • Identification of Lactam-Lactim Tautomers using 2D IR.

    • Source: NIH / PMC (2013).
    • Context: Advanced spectroscopic distinction of lactam (C=O) vs lactim (C=N) functionalities.

Sources

A Senior Application Scientist's Guide to TLC Visualization: Differentiating Boc-Protected and N-Benzyl Pyroglutamates

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of peptide-based therapeutics and complex organic molecules, pyroglutamate derivatives serve as crucial chiral building blocks. Monitoring reactions involving these compounds, particularly the progress of protection and deprotection steps, requires rapid, reliable, and unambiguous analytical techniques. Thin-Layer Chromatography (TLC) remains an indispensable tool for this purpose, yet its utility is entirely dependent on the effective visualization of the separated components.

This guide provides an in-depth comparison of common TLC staining methods for two frequently encountered protected forms of pyroglutamate: tert-butoxycarbonyl (Boc) protected and N-benzyl (Bn) protected pyroglutamates. The choice of visualization agent is not arbitrary; it is dictated by the distinct chemical functionalities conferred by these protecting groups. Here, we move beyond simple recipes to explain the chemical rationale behind stain selection, enabling researchers to make informed decisions for efficient and accurate reaction monitoring.

The Chemical Distinction: A Tale of Two Protecting Groups

The core challenge lies in the fundamental differences between the Boc and N-benzyl groups attached to the pyroglutamate nitrogen.

  • Boc-Protected Pyroglutamate: The Boc group is an aliphatic carbamate. Its key features are the presence of carbonyl groups and its lack of a chromophore that absorbs in the standard UV range (254 nm). The pyroglutamate nitrogen is protected as a secondary amine derivative within the carbamate structure, rendering it non-reactive with amine-specific reagents under mild conditions.

  • N-Benzyl Pyroglutamate: The N-benzyl group introduces a phenyl ring directly attached to the pyroglutamate nitrogen, which now exists as a tertiary amide. This aromatic moiety is a strong UV chromophore. Furthermore, the benzylic C-H bonds are susceptible to oxidation.

These structural variations predict profoundly different interactions with various visualization techniques.

Part 1: Non-Destructive Visualization - The Power of UV Light

The first and most straightforward method for differentiating these compounds is visualization under UV light, a non-destructive technique that leaves the compounds intact for further analysis if needed.

Principle of Operation: TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows (typically green) when irradiated with short-wave UV light (254 nm). Compounds containing a UV chromophore will absorb this light, quenching the fluorescence and appearing as dark spots on the glowing background.[1]

Expected Results:

  • N-Benzyl Pyroglutamate: Contains a benzene ring, a strong chromophore. It will be clearly visible as a dark spot under 254 nm UV light.[2]

  • Boc-Protected Pyroglutamate: Lacks a suitable chromophore. It will be invisible under UV light.[3]

This inherent difference makes UV light an excellent primary tool for quickly confirming the presence or absence of the N-benzyl derivative on a co-spotted TLC plate.

G cluster_workflow UV Visualization Workflow start Developed TLC Plate uv_lamp Irradiate with 254 nm UV Lamp start->uv_lamp observe Observe Plate uv_lamp->observe spot_visible Dark Spot Visible: N-Benzyl Pyroglutamate Present observe->spot_visible Yes spot_invisible No Spot Visible: Boc-Pyroglutamate or Non-UV Active Compound observe->spot_invisible No G cluster_mech KMnO4 Staining Mechanism Analyte Analyte with Oxidizable Group (e.g., C-H, C=C) MnO2 MnO2 (Brown Spot) Analyte->MnO2 + KMnO4 KMnO4 (Purple) Heat Heat (Optional) KMnO4->MnO2 Oxidized_Analyte Oxidized Analyte MnO2->Oxidized_Analyte

Caption: KMnO₄ oxidizes compounds, leaving a brown MnO₂ spot.

Ninhydrin Stain: The Amine Specialist

Ninhydrin is a highly specific stain for primary and secondary amines. [4][5]

  • Mechanism of Action: Ninhydrin reacts with primary amines to produce a deep purple product known as Ruhemann's purple. [6]With secondary amines, such as the nitrogen in proline or a deprotected pyroglutamate, it typically forms a yellow-orange iminium salt. [4][6][7]This reaction requires a free amine; protected amines like amides or carbamates are unreactive.

  • Reactivity Profile:

    • N-Benzyl Pyroglutamate: Negative. The nitrogen is a tertiary amide and cannot react with ninhydrin. [3] * Boc-Protected Pyroglutamate: Negative. The Boc group effectively masks the secondary amine nature of the pyroglutamate nitrogen, preventing a reaction. [7]* Verdict: While unsuitable for visualizing the starting materials, ninhydrin is the gold standard for monitoring Boc deprotection . A successful deprotection reaction will show the disappearance of the starting material (visualized by a general stain like KMnO₄) and the appearance of a new spot that stains yellow-orange with ninhydrin, confirming the formation of the free secondary amine of pyroglutamate. [7]

G cluster_mech Ninhydrin Reactivity Boc Boc-Pyroglutamate (Protected N) No_Reaction1 No Reaction Boc->No_Reaction1 Bn N-Benzyl Pyroglutamate (Tertiary Amide) No_Reaction2 No Reaction Bn->No_Reaction2 Ninhydrin Ninhydrin Stain Ninhydrin->No_Reaction1 Ninhydrin->No_Reaction2

Caption: Ninhydrin does not react with either protected compound.

Summary and Recommendations

Stain/MethodPrinciple of ActionResult (Boc-Pyroglutamate)Result (N-Benzyl Pyroglutamate)Best Use Case
UV Light (254 nm) UV absorbance by chromophoreInvisibleDark SpotRapid, non-destructive identification of the N-benzyl compound. [1][2]
KMnO₄ Oxidation of functional groupsYellow-Brown SpotIntense Yellow-Brown SpotUniversal visualization of all spots on the plate; monitoring reaction progress. [1][3]
Ninhydrin Reaction with free aminesNo Reaction (Negative)No Reaction (Negative)Specifically confirming the successful removal of the Boc protecting group. [6][7]
Ceric Ammonium Molybdate (CAM) Strong, general oxidationDark Blue SpotDark Blue SpotA highly sensitive, universal stain for visualizing a wide range of organic compounds. [3][8]
Recommended Workflow

For comprehensive reaction monitoring, a multi-step visualization approach is recommended.

G cluster_workflow Recommended Visualization Workflow start Developed TLC Plate step1 1. View under UV Lamp (254 nm) start->step1 step2 2. Dip in KMnO4 or CAM stain and heat step1->step2 result1 Identifies N-Benzyl spots step1->result1 step3 3. (For Boc-deprotection) Use Ninhydrin stain on a separate plate step2->step3 result2 Visualizes all spots step2->result2 result3 Confirms presence of free secondary amine step3->result3

Caption: A logical workflow for comprehensive TLC analysis.

Detailed Experimental Protocols

Safety Precaution: Always handle staining reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Potassium Permanganate (KMnO₄) Stain
  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH (w/v) in 200 mL of deionized water. [8]Store the solution in a sealed glass dipping jar away from light. The solution is stable for several months.

  • Procedure: a. After developing the TLC plate, dry it completely with a stream of air or a heat gun to remove all eluent. [3] b. Using forceps, briefly dip the dried plate into the KMnO₄ solution for 1-2 seconds. c. Remove the plate and let the excess stain drip off. d. Gently wipe the back of the plate with a paper towel. e. Spots for readily oxidizable compounds like N-benzyl pyroglutamate may appear immediately as yellow-brown areas on a purple background. [1]For less reactive compounds, gentle warming with a heat gun is required until spots develop. Avoid overheating, which can char the entire plate.

Protocol 2: Ninhydrin Stain
  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid. [8][9]Store in a sealed glass dipping jar.

  • Procedure: a. Dry the developed TLC plate thoroughly, ensuring all residual acid from the mobile phase (if used) is removed, as it can interfere with the stain. [7] b. Dip the plate into the ninhydrin solution for 1-2 seconds. c. Remove, let the excess drip off, and wipe the back. d. Gently heat the plate with a heat gun. Do not overheat. [3] e. Primary amines will appear as purple spots, while secondary amines (like deprotected pyroglutamate) will appear as yellow or orange spots. [6][7]The protected starting materials will show no color change.

References

  • Magic Formulas: TLC Stains - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Ninhydrin - Wikipedia. (n.d.). Retrieved from [Link]

  • Appendix 3: Recipes For TLC Stains - The Sarpong Group. (n.d.). Retrieved from [Link]

  • TLC Stains Preparation - ChemicalDesk.Com. (2011, June 28). Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Retrieved from [Link]

  • Ninhydrin – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (2022, May 19). Retrieved from [Link]

  • TLC Staining solutions | Org Prep Daily - WordPress.com. (2006, September 27). Retrieved from [Link]

  • Ninhydrin test - BYJU'S. (2019, December 10). Retrieved from [Link]

  • Ninhydrin - Molecule of the Month - April 2018 (HTML version). (n.d.). Retrieved from [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow. (2008, August 25). Retrieved from [Link]

  • 2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]

  • TLC of Artemisia annua. Vanillin staining for increasing concentrations... - ResearchGate. (n.d.). Retrieved from [Link]

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Resolving Melting Point Discrepancies in tert-Butyl 1-Benzyl-5-oxopyrrolidine-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Discrepancy Phenomenon

tert-Butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (CAS: 90741-27-8) is a critical pyroglutamate intermediate widely utilized in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients.

According to authoritative commercial specifications, the validated melting point (MP) of the pure (S)-enantiomer is 73–74 °C [1][2]. However, drug development professionals and synthetic chemists frequently encounter significant discrepancies when evaluating different commercial batches or alternative synthetic routes—reporting depressed melting ranges (65–68 °C) or elevated, broad transitions (>85 °C).

As a Senior Application Scientist, I have systematically traced these discrepancies to three root causes: enantiomeric cross-contamination, polymorphic transitions during isolation, and trace hydrolysis. This guide objectively compares the thermal performance of the validated standard against common alternatives and substandard batches, providing a self-validating protocol to resolve these discrepancies.

Root Cause Analysis: The Causality Behind the Data

To establish a robust analytical framework, we must move beyond merely recording a melting point and understand the physical chemistry driving the discrepancies.

  • Enantiomeric Purity and the Racemic Depression: The enantiopure (S)-form crystallizes into a highly ordered lattice. If partial racemization occurs during the N-benzylation step (often due to the use of strong bases like NaH), the introduction of the (R)-enantiomer disrupts the crystalline lattice. This racemic alternative typically exhibits a melting point depression of 5–8 °C compared to the pure (S)-enantiomer.

  • Chemical Impurities (Ester Hydrolysis): The tert-butyl ester is susceptible to trace acidic hydrolysis during silica gel chromatography or prolonged storage. The resulting free acid (1-benzyl-5-oxopyrrolidine-2-carboxylic acid) possesses strong intermolecular hydrogen bonding, drastically elevating its melting point (>120 °C). Even 2–5% of this free acid impurity will cause the bulk ester to exhibit a broad, elevated melting range.

  • Polymorphism and Solvent Occlusion: Rapid precipitation from different solvent systems (e.g., pure Diisopropyl Ether vs. Hexane/Ethyl Acetate) often traps residual solvent or forms a metastable polymorph. This results in an artificial early melting onset or a complex thermal profile.

Comparative Performance Data

The following table summarizes the quantitative thermal data, comparing the validated (S)-standard against racemic alternatives and commonly encountered substandard batches.

Product AlternativeEnantiomeric Excess (ee)Primary Impurity ProfileObserved Melting Point (°C)Thermal Behavior (DSC)
Validated (S)-Standard >99%None73.0 – 74.0 Sharp endotherm at 73.5 °C
Racemic Alternative (±) 0%(R)-enantiomer (50%)65.5 – 67.5 Broad endotherm, depressed
Substandard Batch A >99%Free Acid (~5%)78.0 – 84.0 Bimodal endotherm
Substandard Batch B >99%Trapped Solvent (EtOAc)69.0 – 71.0 Exotherm (phase transition) then melt

Self-Validating Experimental Protocol

Relying solely on a visual capillary melting point is a flawed paradigm. To establish a trustworthy baseline, laboratories must adopt a self-validating workflow combining controlled recrystallization with Differential Scanning Calorimetry (DSC).

Step 1: Controlled Recrystallization (The Great Equalizer)

Objective: To isolate the thermodynamically stable polymorph and eliminate solvent occlusion.

  • Dissolution: Weigh 1.00 g of the crude this compound into a vial. Add 3.0 mL of Ethyl Acetate and heat to 50 °C until complete dissolution.

    • Causality: Heating ensures the complete breakdown of any metastable crystalline lattices and fully solubilizes trace impurities.

  • Anti-Solvent Addition: Slowly add Hexane (approx. 9.0 mL) dropwise while maintaining stirring at 300 rpm, until slight turbidity persists.

    • Causality: Hexane acts as an anti-solvent. Slow addition controls the supersaturation ratio, preventing the rapid crash-out that leads to solvent occlusion.

  • Controlled Cooling: Cool the mixture to 4 °C at a controlled rate of 0.5 °C/min.

    • Causality: A slow cooling ramp kinetically favors the most thermodynamically stable polymorph, ensuring batch-to-batch reproducibility.

Step 2: Thermal Validation (DSC)
  • Sample Prep: Load 2–3 mg of the dried crystals into an aluminum DSC pan.

  • Analysis: Scan from 25 °C to 150 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: DSC differentiates true melting (a single sharp endotherm) from desolvation or polymorphic transitions (exotherms preceding the melt), which visual capillary methods cannot detect.

Step 3: Orthogonal Validation (HPLC)
  • Purity Check: Dissolve a fraction of the melt in Acetonitrile. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% ee, and reverse-phase HPLC (C18) to verify the absence of the free acid peak.

Visual Workflow

G Start Sourced tert-Butyl 1-benzyl- 5-oxopyrrolidine-2-carboxylate Thermal Thermal Analysis (Capillary MP & DSC) Start->Thermal Purity Chiral HPLC & LC-MS (Impurity Profiling) Start->Purity Decision Discrepancy Detected? Thermal->Decision Purity->Decision Polymorph PXRD Analysis (Polymorph Screening) Decision->Polymorph Yes (Broad/Shifted MP) Valid Validated Reference Standard (MP: 73-74 °C) Decision->Valid No (Sharp MP) Recryst Controlled Recrystallization (Hexane/EtOAc) Polymorph->Recryst Recryst->Thermal Re-evaluate

Fig 1. Self-validating analytical workflow for resolving melting point discrepancies.

Conclusion

Melting point discrepancies in this compound literature are rarely due to inherent flaws in the compound, but rather variations in enantiomeric purity, polymorphic states, and trace hydrolysis. By implementing the comparative analytical workflows and controlled recrystallization protocols outlined above, researchers can confidently standardize their characterization processes and ensure reproducible downstream peptide synthesis.

References

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